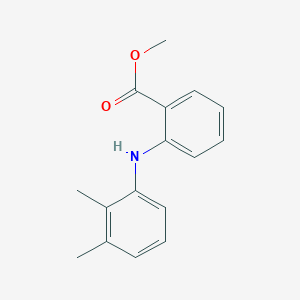

Methyl 2-(2,3-dimethylanilino)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,3-dimethylanilino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-7-6-10-14(12(11)2)17-15-9-5-4-8-13(15)16(18)19-3/h4-10,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCVYZLUEHOBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153542 | |

| Record name | Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222-42-0 | |

| Record name | Methyl 2-[(2,3-dimethylphenyl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-(2,3-dimethylanilino)benzoate

Introduction: The Strategic Importance of an NSAID Precursor

Methyl 2-(2,3-dimethylanilino)benzoate is a chemical intermediate of significant value in medicinal chemistry and pharmaceutical development. As the methyl ester of mefenamic acid, a well-known non-steroidal anti-inflammatory drug (NSAID), this compound serves as a critical building block for the synthesis of novel analgesic and anti-inflammatory agents.[1] Its N-arylated anthranilate core is a privileged scaffold, frequently utilized in structure-activity relationship (SAR) studies aimed at discovering next-generation therapeutics with improved efficacy and safety profiles, often targeting cyclooxygenase (COX) enzymes.[1]

This guide provides an in-depth exploration of the primary synthetic pathways to Methyl 2-(2,3-dimethylanilino)benzoate. We will move beyond simple procedural lists to dissect the underlying chemical principles and mechanistic details that govern each transformation. The discussion is framed from the perspective of an application scientist, focusing on the causality behind experimental choices to empower researchers in their own synthetic endeavors. We will examine three principal routes:

-

Direct Fischer Esterification: The most straightforward synthesis starting from the parent carboxylic acid.

-

Ullmann Condensation: A classic copper-catalyzed approach to forming the core C-N bond.

-

Buchwald-Hartwig Amination: A modern, palladium-catalyzed C-N cross-coupling reaction offering high efficiency and broad applicability.

Pathway 1: Fischer Esterification of Mefenamic Acid

This pathway represents the most direct and atom-economical route, provided the parent carboxylic acid, mefenamic acid (2-(2,3-dimethylanilino)benzoic acid), is readily available. The core transformation is the Fischer esterification, a cornerstone of organic synthesis.

Causality and Mechanistic Underpinnings

Fischer esterification is an acid-catalyzed equilibrium process between a carboxylic acid and an alcohol.[2] To achieve a high yield of the desired ester, the equilibrium must be shifted in favor of the products. This is typically accomplished by using a large excess of the alcohol (methanol, in this case), which also serves as the solvent, or by removing the water formed during the reaction.[2]

The mechanism proceeds via several key steps:

-

Protonation of the Carbonyl: The acid catalyst (concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final methyl ester product.

Experimental Protocol: Synthesis via Esterification

The following protocol is adapted from established literature procedures for the esterification of mefenamic acid.[3]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-[(2,3-dimethylphenyl)amino]benzoic acid (mefenamic acid, 1.0 eq).

-

Reagent Addition: Add a significant excess of methanol (e.g., 15-20 mL per gram of carboxylic acid) to the flask. While stirring, carefully add concentrated sulfuric acid (e.g., 0.1 eq) as the catalyst.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 12-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After cooling the mixture to room temperature, pour it into a separatory funnel containing an equal volume of cold water and a suitable organic solvent like diethyl ether or ethyl acetate.[4]

-

Neutralization: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the sulfuric acid and remove any unreacted carboxylic acid), and finally with brine.[4]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the resulting solid from methanol to obtain pure Methyl 2-(2,3-dimethylanilino)benzoate.[3]

Data Summary: Esterification

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-[(2,3-dimethylphenyl)amino]benzoic acid | The parent carboxylic acid. |

| Reagent | Methanol | Serves as both reactant and solvent. |

| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl to activate it for nucleophilic attack. |

| Temperature | Reflux (approx. 65°C) | Provides the necessary activation energy for the reaction. |

| Reaction Time | 12 - 48 hours | Required to reach equilibrium. |

| Reported Yield | ~86% | Demonstrates the efficiency of this direct approach.[3] |

Workflow Visualization: Esterification Process

Sources

A Senior Application Scientist's Guide to the Solubility of Methyl 2-(2,3-dimethylanilino)benzoate in Common Organic Solvents

Foreword: Navigating the Uncharted Waters of Solubility

In the realm of pharmaceutical sciences and drug development, understanding the solubility of a compound is a cornerstone of formulation, bioavailability, and ultimately, therapeutic efficacy. This guide focuses on Methyl 2-(2,3-dimethylanilino)benzoate, the methyl ester of mefenamic acid, a compound of interest for its potential as a non-steroidal anti-inflammatory drug (NSAID) analog.[1] While extensive solubility data for its parent compound, mefenamic acid, is available, the solubility profile of its methyl ester in common organic solvents remains largely undocumented in public literature.

This technical guide, therefore, serves a dual purpose. Firstly, it provides a theoretical framework for predicting the solubility behavior of Methyl 2-(2,3-dimethylanilino)benzoate based on its molecular structure and the known properties of mefenamic acid. Secondly, and more critically, it offers a comprehensive, step-by-step experimental protocol for researchers to determine the solubility of this compound in a range of organic solvents. This document is designed for researchers, scientists, and drug development professionals, providing not just the "how" but also the "why" behind the methodologies, ensuring a robust and scientifically sound approach to a common yet crucial research challenge.

Physicochemical Profile and Solubility Predictions

A molecule's solubility is intrinsically linked to its physicochemical properties. While specific experimental data for Methyl 2-(2,3-dimethylanilino)benzoate is scarce, we can infer its likely behavior by examining its structure and the properties of mefenamic acid.

Molecular Structure:

Methyl 2-(2,3-dimethylanilino)benzoate is an ester, specifically the methyl ester of mefenamic acid.[1][2] The structure consists of a substituted aniline ring linked to a benzoate ring. The key functional groups influencing solubility are the ester group, the secondary amine, and the aromatic rings.

Key Physicochemical Properties (Inferred and Known):

-

Polarity: The presence of the ester and amine groups introduces some polarity. However, the two bulky, non-polar aromatic rings and the methyl groups suggest that the molecule will have significant non-polar character. The parent compound, mefenamic acid, is described as liposoluble with a high logP of 5.12.[3] Esterification of the carboxylic acid group to a methyl ester will likely increase the lipophilicity and reduce the polarity further, as the potential for hydrogen bonding as a donor is removed.

-

Melting Point: The melting point of Methyl 2-(2,3-dimethylanilino)benzoate has been reported to be in the range of 98-100°C.[2] A relatively high melting point for a small molecule suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

-

Hydrogen Bonding: The secondary amine group can act as a hydrogen bond donor, and the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. This suggests that the compound may have favorable interactions with protic solvents and other hydrogen-bond accepting solvents.

-

pKa: The parent compound, mefenamic acid, is a weak acid with a pKa of 4.2.[3][4] Methyl 2-(2,3-dimethylanilino)benzoate, being an ester, will not have this acidic proton. The secondary amine is weakly basic.

Predicted Solubility Behavior:

Based on these properties, we can predict the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar parts of the molecule. Mefenamic acid shows high solubility in DMF.[3] Also, good solubility is anticipated in chlorinated solvents like dichloromethane and chloroform, and in aromatic solvents like toluene, due to the non-polar character of the molecule.

-

Moderate Solubility: Expected in alcohols like methanol, ethanol, and isopropanol. While these are polar protic solvents, the bulky non-polar regions of the molecule may limit its solubility compared to more polar aprotic solvents. Mefenamic acid is slightly soluble in ethanol.[3][4]

-

Low Solubility: Expected in non-polar aliphatic solvents like hexane and cyclohexane. The molecule's polarity, although limited, will likely hinder its dissolution in highly non-polar media.

-

Insolubility in Water: Mefenamic acid is practically insoluble in water.[3][4][5] Its methyl ester is expected to be even less soluble in aqueous media due to the removal of the ionizable carboxylic acid group.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published data, an experimental approach is necessary. The following protocol is based on the well-established equilibrium shake-flask method, a gold standard for solubility determination of active pharmaceutical ingredients (APIs).[6][7][8]

Materials and Equipment

-

Solute: High-purity Methyl 2-(2,3-dimethylanilino)benzoate (characterize by melting point, HPLC, and spectroscopy).

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane, DMSO, DMF).

-

Equipment:

-

Analytical balance (readable to 0.01 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the key steps in the experimental workflow.

Sources

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. chalcogen.ro [chalcogen.ro]

- 4. Mefenamic Acid [drugfuture.com]

- 5. Dissolution Profile of Mefenamic Acid Solid Dosage Forms in Two Compendial and Biorelevant (FaSSIF) Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 7. who.int [who.int]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

X-ray crystallography structure of Methyl 2-(2,3-dimethylanilino)benzoate.

An In-Depth Technical Guide to the X-ray Crystallography Structure of Methyl 2-(2,3-dimethylanilino)benzoate

Introduction

Methyl 2-(2,3-dimethylanilino)benzoate is a chemical intermediate of significant interest within medicinal chemistry and materials science.[1] As the methyl ester of mefenamic acid, a well-known non-steroidal anti-inflammatory drug (NSAID), this compound serves as a crucial scaffold for the synthesis of novel bioactive molecules and for conducting structure-activity relationship (SAR) studies.[1][2] Derivatives of this N-arylated anthranilate structure are often investigated for their potential to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1][3]

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical behavior and biological activity. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining this arrangement, providing unparalleled accuracy in molecular dimensions and intermolecular interactions.[4] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the process used to determine the solid-state structure of Methyl 2-(2,3-dimethylanilino)benzoate, from initial synthesis to final structural elucidation and analysis. We will explore not only the procedural steps but also the underlying scientific rationale that governs experimental choices, ensuring a self-validating and robust analytical workflow.

Part 1: Synthesis and Crystallization - The Foundation of Structural Analysis

Rationale for Synthesis and Purity

The prerequisite for any successful single-crystal X-ray diffraction experiment is a sample of the highest possible purity. The presence of impurities can inhibit crystal growth or, in a worst-case scenario, become incorporated into the crystal lattice, leading to a disordered or incorrect structural model. Therefore, a well-controlled synthesis followed by rigorous purification is the non-negotiable first step in the journey to structural determination. For Methyl 2-(2,3-dimethylanilino)benzoate, a common and effective synthetic route is the acid-catalyzed esterification of its parent compound, mefenamic acid.

Synthetic Protocol: Fischer Esterification

Fischer esterification is a classic, reliable method for converting a carboxylic acid and an alcohol into an ester using an acid catalyst. The causality here is straightforward: the acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (methanol).

Experimental Protocol:

-

Reactant Preparation: In a round-bottomed flask, combine mefenamic acid (1 equivalent), methanol (a large excess, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (typically ~5% of the alcohol volume).[5][6]

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[7]

-

Workup: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. The product will precipitate or can be extracted using an organic solvent like ethyl acetate.

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure Methyl 2-(2,3-dimethylanilino)benzoate. Purity should be confirmed by NMR spectroscopy and melting point analysis.

The Art and Science of Crystallization

The goal of crystallization is not merely to produce a solid but to grow a single, well-ordered crystal of sufficient size and quality (typically >30 microns) for diffraction.[8][9] This process is often the bottleneck in structural analysis.[10][11] The choice of method is dictated by the compound's solubility and stability. For small organic molecules like the topic compound, slow evaporation is a highly effective and commonly used technique.[12]

Causality of Slow Evaporation: This method works by gradually increasing the concentration of the solute in a solution until it reaches a state of supersaturation. In the metastable zone of supersaturation, molecules have the opportunity to self-assemble into an ordered, crystalline lattice rather than crashing out as an amorphous precipitate. The slower the process, the more time the molecules have to find their lowest energy state, resulting in larger, more perfect crystals.

Experimental Protocol for Crystallization

-

Solvent Selection: Choose a solvent in which the compound is moderately soluble. For related anthranilic acid derivatives, acetone has proven effective.[13] The ideal solvent will allow the compound to dissolve when heated but have lower solubility at room temperature.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent (e.g., acetone) in a clean vial.

-

Evaporation Control: Cover the vial with a cap or parafilm, and pierce it with a few small holes. This limits the rate of solvent evaporation.

-

Incubation: Place the vial in a location free from vibrations and temperature fluctuations. Allow the solvent to evaporate slowly over several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or loop.

Part 2: Single-Crystal X-ray Diffraction (SCXRD)

The Principle of X-ray Diffraction

SCXRD is a powerful analytical technique that determines the precise three-dimensional structure of a molecule.[4] When a focused beam of X-rays strikes a crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Because the atoms are arranged in a periodic, repeating pattern, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots.[14] The geometry and intensity of these spots contain all the information needed to reconstruct the electron density, and thus the atomic arrangement, within the crystal's unit cell.

Experimental Workflow for Data Collection

The quality of the final structure is directly dependent on the quality of the diffraction data collected. Modern diffractometers automate much of this process, but the scientific rationale behind the setup is critical for obtaining a high-quality dataset.

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil.

-

Cryo-cooling: The mounted crystal is immediately placed in a stream of cold nitrogen gas, typically at a temperature around 100-120 K.[15] The crystallographic data for Methyl 2-(2,3-dimethylanilino)benzoate was collected at 123 K.[16]

-

Expert Insight: Cryo-cooling is essential for small molecule crystallography. It significantly reduces the thermal vibration of atoms, which sharpens the diffraction spots (especially at high angles) and minimizes radiation damage to the crystal from the high-intensity X-ray beam. This leads to a more precise final structure.[17]

-

-

Diffractometer Setup: The crystal is centered in the X-ray beam. The instrument (e.g., a Rigaku or Bruker diffractometer) is configured with a specific X-ray source (e.g., Cu Kα or Mo Kα radiation).

-

Data Collection Strategy: A data collection strategy is calculated to ensure that a complete and redundant set of diffraction data is collected.[15][18] This involves rotating the crystal through a series of angles (using omega and phi scans) and recording the diffraction pattern on a detector for each incremental rotation.[17]

Part 3: From Diffraction Pattern to 3D Structure

Data Reduction and Structure Solution

The raw output from the diffractometer is a series of images containing diffraction spots. These must be processed to yield a list of reflection indices (h,k,l) and their corresponding intensities. This "data reduction" step also applies corrections for experimental factors like absorption.

The central challenge in crystallography is the "phase problem." While we can measure the intensities (related to the amplitude of the structure factor), the phase information is lost. For small molecules, this is typically solved using direct methods. Programs like SIR97 (used for the published structure of this compound) use statistical relationships between the intensities of strong reflections to determine initial phase estimates.[16] These phases are then used to calculate an initial electron density map.

The Iterative Process of Structure Refinement

The initial electron density map is essentially a 3D picture of where electrons are concentrated in the unit cell. From this map, an initial atomic model is built. However, this model is imperfect. The process of refinement iteratively adjusts the atomic parameters (positional coordinates and displacement parameters) to improve the agreement between the diffraction data calculated from the model (|Fc|) and the observed experimental data (|Fo|).[19]

This is a least-squares minimization process, where the goal is to minimize the difference between |Fo| and |Fc|.[19] The quality of the final model is assessed by a statistical metric called the R-factor (or residual factor). An R-factor of 0.055, as reported for Methyl 2-(2,3-dimethylanilino)benzoate, indicates a very good agreement between the model and the data for a publication-quality structure.[16] Software like SHELXL is the standard for small-molecule structure refinement.[20][21][22]

Part 4: Structural Analysis of Methyl 2-(2,3-dimethylanilino)benzoate

The successful refinement of the crystal structure provides a wealth of precise chemical information. The data for this compound can be found in the Cambridge Structural Database (CSD), the world's repository for small molecule crystal structures.[23]

Crystallographic Data Summary

The key parameters defining the crystal structure of Methyl 2-(2,3-dimethylanilino)benzoate are summarized below, based on the published data.[16]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₇NO₂ |

| Molecular Weight | 255.31 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Temperature | 123 K |

| a (Å) | 15.351 (3) |

| b (Å) | 7.6970 (15) |

| c (Å) | 11.666 (2) |

| Z (Molecules/Unit Cell) | 4 |

| Final R-factor (R1) | 0.055 |

| wR2 (all data) | 0.136 |

| Data/Parameter Ratio | 16.2 |

Molecular Structure and Conformation

The analysis of the refined structure reveals several key features that dictate the molecule's properties:

-

Non-Planar Conformation: The two aromatic rings (the benzoate and the dimethylaniline moieties) are not coplanar. They are twisted with respect to each other, exhibiting a large dihedral angle of 80.59 (5)°.[16][24] This significant twist is due to steric hindrance between the ester group on one ring and the methyl groups on the adjacent ring. This conformation is critical for how the molecule fits into the active site of target enzymes like COX.

-

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between the amine hydrogen (N-H) and the carbonyl oxygen of the ester group.[16][24] This interaction creates a stable six-membered ring motif (S(6) motif), which locks the molecule into a specific conformation. This is a common feature in related N-phenylanthranilic acid structures.[13]

Supramolecular Features

Interestingly, the crystal structure is devoid of any strong intermolecular hydrogen bonds.[16][24] The crystal packing is therefore governed by weaker van der Waals forces. The intramolecular hydrogen bond effectively satisfies the hydrogen-bonding potential of the N-H group internally, preventing it from participating in forming extended networks between molecules.

Conclusion: Implications for Drug Design

The determination of the single-crystal X-ray structure of Methyl 2-(2,3-dimethylanilino)benzoate provides definitive, high-resolution insight into its molecular geometry and conformation. This empirical data is invaluable for researchers in drug development. The precise knowledge of the non-planar conformation, the large dihedral angle, and the intramolecular hydrogen bonding provides a validated 3D model that can be used for computational chemistry and molecular modeling studies.[1]

This structural information is critical for:

-

Rational Drug Design: Understanding how the molecule's shape and electronic properties govern its binding to biological targets like COX-1 and COX-2.

-

Structure-Activity Relationship (SAR) Studies: Explaining why modifications to the chemical structure lead to changes in biological activity.[1]

-

Prodrug Development: Serving as a basis for designing prodrugs of mefenamic acid with improved pharmacokinetic profiles or reduced gastrointestinal side effects.[2][25]

References

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(9), 3136-3153. Retrieved from [Link]

-

Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University. Retrieved from [Link]

-

Staples, R. J. (2023). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 915–923. Retrieved from [Link]

-

Cooper, R. (n.d.). Recent advances in small molecule refinement. Diamond Light Source. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

-

EPFL. (n.d.). Crystallization of small molecules. Retrieved from [Link]

-

University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

-

Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Collection of X-ray diffraction data from macromolecular crystals. FEBS Journal, 284(21), 3639-3664. Retrieved from [Link]

-

University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

-

Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1703-1717. Retrieved from [Link]

-

Akkurt, M., et al. (2007). Methyl 2-(2,3-dimethylanilino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2315. Retrieved from [Link]

-

Flack, H. D., et al. (Eds.). (1993). Refinement of Large Small-Molecule Structures Using SHELXL-92. Oxford Academic. Retrieved from [Link]

-

Fathima, A. S., & V, S. (2024). Revolutionizing NSAID Therapy: The Promise Of Mefenamic Acid Prodrugs. World Journal of Pharmaceutical Research, 13(12), 110-120. Retrieved from [Link]

-

Watkin, D. (2009). Structure refinement: Some background theory and practical strategies. ResearchGate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach. Retrieved from [Link]

-

Bentham Science. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Retrieved from [Link]

-

University of Glasgow. (n.d.). Handout 10: Structure Refinement & Interpretation. Retrieved from [Link]

-

Susilowati, S., & Jayaselli, J. (2017). Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach. Impact Factor. Retrieved from [Link]

-

Der Pharma Chemica. (2015). Synthesis, spectroscopic characterization and activity of stable ester conjugates of mefenamic acid pro-drug as safer NSAID. Retrieved from [Link]

-

Semantic Scholar. (2007). Methyl 2-(2,3-dimethylanilino)benzoate. Retrieved from [Link]

-

Hernandez-Mundo, H., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 60-64. Retrieved from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

Naveen, P., et al. (2016). Methyl 2-(benzoyloxy)benzoate. IUCrData, 1, x161934. Retrieved from [Link]

-

Wang, H., et al. (2023). 4-Methyl-2-(2-methylanilino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 754-757. Retrieved from [Link]

-

Wang, C., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4236. Retrieved from [Link]

-

KAUST Repository. (n.d.). CCDC 2203351: Experimental Crystal Structure Determination. Retrieved from [Link]

- Google Patents. (2021). CN113248373A - Preparation method of methyl benzoate compound.

-

PrepChem.com. (n.d.). Preparation of methyl benzoate. Retrieved from [Link]

-

YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis and Medicinal Applications of Fenamic Acid Derivatives | Bentham Science [eurekaselect.com]

- 4. rigaku.com [rigaku.com]

- 5. prepchem.com [prepchem.com]

- 6. youtube.com [youtube.com]

- 7. impactfactor.org [impactfactor.org]

- 8. sptlabtech.com [sptlabtech.com]

- 9. mcgill.ca [mcgill.ca]

- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Methyl-2-(2-methylanilino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 16. journals.iucr.org [journals.iucr.org]

- 17. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.iucr.org [journals.iucr.org]

- 19. utoledo.edu [utoledo.edu]

- 20. iucr.org [iucr.org]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 24. [PDF] Methyl 2‐(2,3‐dimethylanilino)benzoate | Semantic Scholar [semanticscholar.org]

- 25. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to the Potential Biological Activities of Methyl 2-(2,3-dimethylanilino)benzoate Derivatives: From Anti-Inflammatory Origins to Novel Therapeutic Frontiers

Executive Summary: Methyl 2-(2,3-dimethylanilino)benzoate, the methyl ester of the well-established non-steroidal anti-inflammatory drug (NSAID) Mefenamic Acid, serves as a foundational scaffold for a diverse range of therapeutic investigations.[1][2] While rooted in the analgesic and anti-inflammatory properties of the fenamate class, recent research has unveiled a broader spectrum of biological activities for its derivatives, most notably in oncology.[2][3][4][5] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of these activities. It moves beyond a simple literature review to offer a Senior Application Scientist's perspective on the causality behind experimental design, detailed step-by-step protocols for evaluating biological effects, and a forward-looking analysis of structure-activity relationships. The guide is structured to empower researchers to not only understand the therapeutic potential of this chemical class but also to rigorously validate it in a preclinical setting.

Part 1: Foundational Chemistry and Rationale for Derivatization

The N-Aryl Anthranilate Scaffold

Methyl 2-(2,3-dimethylanilino)benzoate belongs to the N-aryl anthranilic acid class of compounds, commonly known as fenamates.[3][5] This core structure is a bioisostere of salicylic acid and is primarily recognized for its potent anti-inflammatory, analgesic, and antipyretic effects.[3] The parent compound, mefenamic acid, exerts its primary effect through the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of prostaglandin synthesis in inflammatory pathways.[1][4][5] The methylation of the carboxylic acid group to form the ester, Methyl 2-(2,3-dimethylanilino)benzoate, alters the compound's physicochemical properties, such as solubility and lipophilicity, making it a valuable intermediate for creating diverse chemical libraries.[1]

Key Synthetic Pathways

The creation of the core N-aryl bond is central to synthesizing this scaffold. Modern medicinal chemistry relies on robust, high-yield reactions that allow for significant molecular diversity.

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This is a versatile and widely adopted method for forming aryl-amine bonds. The choice of this reaction is driven by its high functional group tolerance and efficiency. It typically involves coupling an aryl halide (methyl 2-halobenzoate) with an amine (2,3-dimethylaniline) using a palladium catalyst and a specialized phosphine ligand.[1]

-

Copper-Catalyzed Ullmann Condensation: A more traditional method, the Ullmann condensation involves coupling the same starting materials in the presence of a copper catalyst.[1] While effective, it often requires harsher reaction conditions than the palladium-catalyzed alternative. The catalytic cycle is thought to proceed through a copper(I) amide intermediate.[1]

Rationale for Derivatization

The synthesis of derivatives from the Methyl 2-(2,3-dimethylanilino)benzoate scaffold is a deliberate strategy aimed at achieving specific therapeutic goals:

-

Improving Potency and Selectivity: Modifying the core structure can enhance binding affinity for therapeutic targets. A primary goal in the anti-inflammatory space is to achieve selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform, which is associated with a reduction in gastrointestinal side effects.[4]

-

Reducing Side Effects: The parent compound, mefenamic acid, is associated with gastrointestinal toxicity.[2] Derivatization, particularly of the carboxyl group, is a common prodrug strategy to mitigate this ulcerogenic potential.[2][6]

-

Exploring Novel Therapeutic Applications: The structural features of the fenamate scaffold have been found to interact with targets beyond COX enzymes. This has opened new avenues of investigation, most notably in anticancer research, where derivatives have shown promise in inducing programmed cell death and inhibiting tumor growth.[2][7][8][9][10]

Part 2: Core Biological Activity: Anti-inflammatory and Analgesic Effects

Mechanism of Action: A Dual-Pronged Approach

While COX inhibition is the classical mechanism, compelling evidence indicates that fenamates modulate inflammation through a secondary, COX-independent pathway.

-

COX-Dependent Pathway: Derivatives interact with a hydrophobic channel in the active sites of COX-1 and COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[1][5]

-

COX-Independent Pathway (NLRP3 Inflammasome): Several fenamates have been shown to be potent and selective inhibitors of the NLRP3 inflammasome.[11] This multi-protein complex is responsible for processing the highly pro-inflammatory cytokine Interleukin-1β (IL-1β).[11] Inhibition of this pathway represents a distinct and highly significant anti-inflammatory mechanism.[11]

Experimental Protocol: In Vivo Evaluation of Anti-inflammatory Activity

Workflow: Carrageenan-Induced Paw Edema in Rats This is the gold-standard model for evaluating acute inflammation. Its scientific value lies in its biphasic nature: the early phase (0-2.5h) is mediated by histamine and serotonin, while the late phase (2.5-5h) is primarily driven by prostaglandins, making it highly relevant for testing NSAIDs.[6][12]

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week under controlled conditions (25±3°C, 12h light/dark cycle).[13]

-

Grouping: Randomly divide animals into groups (n=6): Vehicle Control (e.g., 0.5% CMC), Positive Control (e.g., Mefenamic Acid, Indomethacin), and Test Groups (Derivative at various doses).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the V0 reading.

-

Compound Administration: Administer the test derivative, positive control, or vehicle via oral gavage or intraperitoneal injection.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.[14]

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vt).[14]

-

Calculation:

-

Edema Volume = Vt - V0

-

Percent Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

-

Experimental Protocol: In Vivo Evaluation of Analgesic Activity

Workflow: Acetic Acid-Induced Writhing Test in Mice This model assesses peripheral analgesic activity by inducing visceral pain, which manifests as characteristic "writhing" or abdominal constrictions. It is highly sensitive to NSAIDs and other analgesics.[6][12][13]

-

Animal Acclimatization & Grouping: Use mice (e.g., Swiss albino, 20-25g) and group them as described above.

-

Compound Administration: Administer compounds orally or intraperitoneally 30-60 minutes before the inflammatory insult.[12]

-

Induction of Writhing: Inject 0.1 mL/10g body weight of a 0.6% acetic acid solution intraperitoneally.[12]

-

Observation: Immediately after injection, place each mouse in an individual observation chamber and count the total number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) over a 20-minute period.[12]

-

Calculation:

-

Percent Protection = [ (Writhes_control - Writhes_treated) / Writhes_control ] * 100

-

Data Presentation: Summarized Efficacy

| Compound | Dose (mg/kg) | Max. Paw Edema Inhibition (%) @ 3hr | Writhing Inhibition (%) |

| Vehicle | - | 0 | 0 |

| Mefenamic Acid | 100 | 55.2 | 68.5 |

| Derivative A | 50 | 45.8 | 55.1 |

| Derivative A | 100 | 62.1 | 75.3 |

| Derivative B | 100 | 38.5 | 42.9 |

Part 3: Emerging Frontier: Anticancer Activity

The repurposing of NSAID analogs for oncology is a highly active area of research. Derivatives of the anthranilic acid scaffold have demonstrated significant antiproliferative activity in numerous cancer cell lines.[7][8][9][10] The key to therapeutic relevance is not just potency, but selectivity—the ability to kill cancer cells while sparing healthy ones.[15][16]

Experimental Protocol: In Vitro Cytotoxicity Evaluation

Workflow: MTT Assay This colorimetric assay is a robust, high-throughput method for quantifying cell viability.[17] It measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reflects the number of viable cells.[17]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast, HCT116 colon) and non-malignant control cells (e.g., L929 fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[17]

-

Treatment: Treat the cells with a serial dilution of the test derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48 hours.[17]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[17]

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Use non-linear regression to determine the half-maximal inhibitory concentration (IC50), the concentration required for 50% inhibition of cell growth.[17]

-

Experimental Protocol: Elucidating Mechanism of Cell Death

Workflow: Apoptosis Detection by Annexin V-FITC/PI Staining This flow cytometry assay is crucial for determining if cell death occurs via apoptosis or necrosis. Early in apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[17][18]

-

Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.[17]

-

Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[17]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will quadrant the cell population:

-

Lower-Left (Annexin V- / PI-): Viable cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells

-

Data Presentation: Selective Cytotoxicity

The therapeutic index of a potential anticancer drug is paramount. A high Selectivity Index (SI) is a strong indicator of a promising compound.

Selectivity Index (SI) = IC50 in Non-Malignant Cells / IC50 in Cancer Cells [15]

| Compound | IC50 HCT116 (µM) | IC50 MCF-7 (µM) | IC50 L929 (µM) | Selectivity Index (vs. HCT116) |

| Doxorubicin | 0.8 | 0.5 | 1.2 | 1.5 |

| Derivative C | 5.2 | 7.8 | >100 | >19.2 |

| Derivative D | 25.1 | 30.4 | >100 | >4.0 |

Part 4: Exploratory Avenues and Future Directions

Antimicrobial Potential

While the primary focus has been on inflammation and cancer, the modification of the fenamate scaffold with various heterocyclic moieties can introduce antimicrobial properties.[19] The evaluation of these derivatives against clinically relevant bacterial and fungal strains is a logical extension of their biological profiling.

Screening Protocol: Broth Microdilution Method This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20]

-

Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Determination of MIC: The MIC is read as the lowest compound concentration in which no turbidity (visible growth) is observed.

Structure-Activity Relationship (SAR) and Future Perspectives

The development of potent and selective agents is guided by understanding how chemical structure relates to biological activity.

-

Key Insights: Studies have shown that replacing the dimethyl-substituted phenyl ring with bulky, hydrophobic groups like carborane clusters can dramatically enhance antitumor potential compared to the parent organic compound.[4][5] This highlights that the N-aryl pocket of the target can accommodate significant structural changes, providing a rich area for medicinal chemistry exploration.

-

Future Directions: The path forward for this versatile scaffold involves a multi-pronged approach:

-

Rational Design: Employing computational docking studies to predict the binding of novel derivatives to targets like COX-2, NLRP3, or apoptotic proteins to guide synthesis.[1]

-

Dual-Function Agents: Intentionally designing single molecules that possess both potent anti-inflammatory (e.g., NLRP3 inhibition) and selective anticancer activities.

-

Pharmacokinetic Optimization: Further derivatization to improve ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to create viable clinical candidates.

-

Conclusion

Methyl 2-(2,3-dimethylanilino)benzoate and its derivatives represent a chemical scaffold of significant therapeutic potential. Evolving from its origins as a classic anti-inflammatory agent, this class of molecules has demonstrated promising activity in oncology and holds potential in other areas such as antimicrobial therapy. The key to unlocking this potential lies in a rigorous and mechanistically-informed approach to preclinical evaluation. By employing the validated experimental protocols detailed in this guide—from in vivo inflammation models to in vitro assays for selective cytotoxicity—researchers can effectively identify and advance lead candidates, transforming a foundational NSAID structure into a platform for next-generation therapeutics.

References

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health. Available at: [Link]

-

Al-Afeefy, A. A. (2008). Synthesis, analgesic and anti inflammatory activities of some new fenamate analogues. Arzneimittelforschung, 58(10), 523-529. Available at: [Link]

-

Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. (n.d.). ResearchGate. Available at: [Link]

-

The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. (2025). Archiv der Pharmazie. Available at: [Link]

-

Panditrao, A. (2016). Experimental evaluation of anti inflammatory agents. SlideShare. Available at: [Link]

-

Design and Synthesis of New Mefenamic Acid Derivatives as Anti-Inflammatory Agents. (2011). Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

-

New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. (n.d.). ElectronicsAndBooks. Available at: [Link]

-

Congiu, C., et al. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry, 48(26), 8245-8252. Available at: [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Available at: [Link]

-

Congiu, C., et al. (2005). New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity. Journal of Medicinal Chemistry, 48(26), 8245-8252. Available at: [Link]

-

de Almeida Junior, S., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 20(1). Available at: [Link]

-

Congiu, C., et al. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry, 48(26), 8245-8252. Available at: [Link]

-

Siva, V., et al. (2022). Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. ACS Omega, 7(27), 23377-23386. Available at: [Link]

-

Siva, V., et al. (2022). Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. ACS Omega, 7(27), 23377-23386. Available at: [Link]

-

Fenamates as Potential Therapeutics for Neurodegenerative Disorders. (2025). ResearchGate. Available at: [Link]

-

Fenamates. (n.d.). ResearchGate. Available at: [Link]

-

de Almeida Junior, S., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 20(1). Available at: [Link]

-

Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. (2019). Frontiers in Chemistry, 7, 249. Available at: [Link]

-

Daniels, M. J., et al. (2016). Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models. Nature Communications, 7, 12504. Available at: [Link]

- Anthranilic acid derivatives as anticancer agents and process for the preparation thereof. (2008). Google Patents.

-

Dawley, S. W. (n.d.). Experimental Designs for Clinical Studies With Anti-Inflammatory Drugs. Available at: [Link]

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate. Available at: [Link]

-

Carneiro, L. A., et al. (2022). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. IUCrData, 7(1). Available at: [Link]

- Biological activities of methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl] oxyl-3-hydroxybenzoate. (n.d.). ResearchGate. Available at: https://www.researchgate.

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2012). Molecules, 17(4), 3994-4008. Available at: [Link]

-

Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. (2019). Molecules, 24(21), 3878. Available at: [Link]

-

Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][3][6][15]- triazolo[1,5-a]quinazoline Derivatives. (2017). Infectious Disorders Drug Targets, 17(3), 167-178. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, analgesic and anti inflammatory activities of some new fenamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. researchgate.net [researchgate.net]

- 9. New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. scielo.br [scielo.br]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1,2,4]- triazolo[1,5-a]quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Arylated Anthranilate Derivatives: From Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-arylated anthranilate derivatives, a class of compounds centered around the N-phenylanthranilic acid core, represent a remarkable journey in medicinal chemistry. This guide traces their path from early discovery as anti-inflammatory agents to their current status as versatile scaffolds in targeted drug development. We will explore the historical context of their discovery, delve into the evolution of synthetic methodologies from classical Ullmann condensations to modern palladium-catalyzed reactions, and examine their multifaceted mechanisms of action. This document serves as a comprehensive resource, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective for professionals engaged in pharmaceutical research and development.

A Historical Perspective: The Dawn of the Fenamates

The story of N-arylated anthranilate derivatives as therapeutic agents begins in the early 1960s at the Parke-Davis laboratories.[1] Driven by the search for novel non-narcotic analgesics, a team led by Claude V. Winder embarked on a systematic investigation of N-phenylanthranilic acid (fenamic acid) analogs.[1] This research program was a prime example of early structure-activity relationship (SAR) studies, where systematic chemical modifications were coupled with robust in vivo screening to identify compounds with potent anti-inflammatory, analgesic, and antipyretic properties.[1]

This pioneering work led to the discovery of several key compounds that would become mainstays in pain management:

-

Mefenamic Acid (1961): Chemically N-(2,3-dimethylphenyl)anthranilic acid, it was one of the first successes of the program.[1][2]

-

Flufenamic Acid (1963): An analog with a trifluoromethylphenyl group.[1]

-

Meclofenamate Sodium (1964): A potent derivative with dichlorophenyl substitution.[1]

These compounds, collectively known as the "fenamates," were derivatives of anthranilic acid where a hydrogen on the nitrogen atom was replaced by an aryl group.[1][2] Their discovery was a significant advancement, providing effective alternatives to existing anti-inflammatory drugs.[1] The initial synthesis of mefenamic acid was analogous to that of fenamic acid, involving the reaction of 2-chlorobenzoic acid with 2,3-dimethylaniline.[2]

The Chemistry of N-Arylated Anthranilates: Synthesis and Mechanism

The core of this class of molecules is the N-arylanthranilic acid scaffold. The synthesis of this crucial carbon-nitrogen bond has evolved significantly over the decades, moving from harsh, high-temperature methods to more efficient and versatile catalytic systems.

Classical Synthesis: The Ullmann Condensation

The traditional and historically significant method for creating the N-aryl bond in these derivatives is the Ullmann condensation or Ullmann-type reaction.[3][4] This copper-promoted reaction typically involves the coupling of an aryl halide with an amine.[3]

The preparation of N-phenylanthranilic acid, the parent compound of the fenamates, can be achieved by reacting o-chlorobenzoic acid with aniline in the presence of copper or its salts.[3][5]

Causality Behind Experimental Choices:

-

Catalyst: Copper, often in powder form or as a salt (e.g., copper(I) iodide), is essential to facilitate the coupling.[3][5] The active species is believed to be a copper(I) compound.[4]

-

Reaction Conditions: Classical Ullmann reactions are notorious for requiring harsh conditions, including high temperatures (often exceeding 210°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[3]

-

Substrate Scope: The reaction works best when the aryl halide is activated by electron-withdrawing groups.[3]

While foundational, the Ullmann condensation suffers from drawbacks such as the need for stoichiometric amounts of copper, high reaction temperatures, and often, low yields.[3][6]

This protocol is based on methodologies that have been refined to improve yields and reduce reaction times, such as using ultrasound irradiation or ionic liquids.[7][8]

-

Reaction Setup: In a reaction vessel equipped for sonication or heating, combine o-chlorobenzoic acid (1 equivalent), aniline (2 equivalents), and anhydrous potassium carbonate (0.5 equivalents).[8]

-

Solvent and Catalyst: Add water as the solvent and a catalytic amount of copper powder (e.g., 0.05 equivalents).[8]

-

Reaction: Subject the mixture to ultrasonic irradiation (e.g., 20 kHz) for approximately 20 minutes or heat to reflux.[8] The use of ultrasound can dramatically accelerate the reaction in an aqueous medium.[8]

-

Workup: After cooling the reaction mixture, acidify with dilute hydrochloric acid to a pH of 3-4 to precipitate the product.[6][8]

-

Purification: Filter the crude solid, wash with water, and recrystallize from a suitable solvent like an ethanol/water mixture to obtain pure N-phenylanthranilic acid.[5][8]

Modern Synthesis: The Buchwald-Hartwig Amination

The late 20th century saw a revolution in C-N bond formation with the development of the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers a far more versatile, efficient, and milder alternative to the Ullmann condensation.[9][10] First reported in the mid-1990s by Stephen Buchwald and John Hartwig, this reaction has become a cornerstone of modern organic synthesis.[9][11]

The reaction mechanism involves a catalytic cycle with a Pd(0) species, including steps of oxidative addition, amine coordination, deprotonation, and reductive elimination.[9]

Causality Behind Experimental Choices:

-

Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃) and, crucially, the phosphine ligand is critical. The development of sterically hindered and electron-rich phosphine ligands (e.g., biarylphosphines) was key to achieving high efficiency and broad substrate scope.[9][11] N-heterocyclic carbene (NHC) ligands have also proven highly effective.[10]

-

Base: A base (e.g., sodium tert-butoxide, cesium carbonate) is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[12]

-

Reaction Conditions: Compared to the Ullmann reaction, Buchwald-Hartwig aminations proceed under much milder conditions, often at temperatures well below 100°C.[10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mefenamic acid - Wikipedia [en.wikipedia.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of N-phenylanthranilic Acid and Its Related Toxicity and Biomarker Studies_Chemicalbook [chemicalbook.com]

- 7. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.rug.nl [research.rug.nl]

- 12. researchgate.net [researchgate.net]

Safety and handling precautions for Methyl 2-(2,3-dimethylanilino)benzoate.

An In-Depth Technical Guide to the Safe Handling of Methyl 2-(2,3-dimethylanilino)benzoate

This document provides a comprehensive guide to the safe handling, storage, and disposal of Methyl 2-(2,3-dimethylanilino)benzoate. As a crucial intermediate in medicinal chemistry and organic synthesis, particularly in the development of non-steroidal anti-inflammatory drug (NSAID) analogs, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety.[1]

Compound Identification and Physicochemical Properties

Methyl 2-(2,3-dimethylanilino)benzoate is the methyl ester of mefenamic acid.[1] Its structure is characterized by a benzoate ester linked to a 2,3-dimethylaniline moiety.[1] This N-arylated anthranilate derivative serves as a key building block for creating libraries of compounds for high-throughput screening, often targeting cyclooxygenase (COX) enzymes.[1]

| Property | Value | Source |

| IUPAC Name | methyl 2-(2,3-dimethylanilino)benzoate | PubChem[1] |

| Molecular Formula | C₁₆H₁₇NO₂ | Benchchem[1] |

| Molecular Weight | 255.31 g/mol | Benchchem[1] |

| Appearance | Solid (based on synthesis procedures) | PrepChem[2] |

| Melting Point | 98-100 °C (recrystallized from methanol) | PrepChem[2] |

| Solubility | Soluble in methanol | PrepChem[2] |

| CAS Number | 1222-42-0 | PrepChem[2] |

Hazard Identification and Risk Assessment (Inferred)

Given the absence of a dedicated SDS, a conservative approach to hazard assessment is required. The hazard profile is inferred from related structures: the methyl benzoate core, the N-arylamine functionality, and substituted aromatic rings.

GHS Classification (Predicted)

The following classification is proposed based on data from surrogate compounds.

| Hazard Class | Inferred GHS Category | Basis for Inference & Key Hazards | Relevant Sources |

| Acute Oral Toxicity | Category 4 | Methyl benzoate is classified as "Harmful if swallowed" (H302).[3][4] It is prudent to assume this compound exhibits similar moderate oral toxicity. | TCI, Sigma-Aldrich |

| Skin Corrosion/Irritation | Category 2 | Methyl 2,3-dimethylbenzoate is listed as causing skin irritation (H315).[5] It is reasonable to expect this larger, related molecule to be at least a skin irritant. | PubChem[5] |

| Serious Eye Damage/Irritation | Category 2 / 2A | Both Methyl 2,3-dimethylbenzoate and Methyl 2-aminobenzoate are known to cause serious eye irritation (H319).[5][6] Contact with the eyes is likely to cause significant irritation. | Sigma-Aldrich, PubChem |

| Aspiration Hazard | Category 1 | This is a significant hazard associated with Methyl Benzoate (H304: May be fatal if swallowed and enters airways).[3] While the target compound is a solid at room temperature, this hazard must be considered if it is dissolved in a low-viscosity solvent or handled in a molten state. | TCI Chemicals[3] |

| Aquatic Hazard | Acute Category 2/3 | Methyl benzoate and Methyl 2-aminobenzoate are classified as harmful or toxic to aquatic life.[6] Therefore, release into the environment must be avoided. | Sigma-Aldrich |

Predicted GHS Label Elements:

-

Pictograms:

-

Health Hazard (for Aspiration Hazard)

-

Exclamation Mark (for Acute Toxicity, Skin/Eye Irritation)

-

-

Signal Word: Danger (driven by the potential aspiration hazard)[3]

-

Predicted Hazard Statements:

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach involving engineering controls and appropriate PPE is essential to minimize exposure.

Engineering Controls

-

Primary Control: All handling of solid Methyl 2-(2,3-dimethylanilino)benzoate and its solutions must be conducted within a certified chemical fume hood. This is critical to prevent inhalation of dust or aerosols and to contain any potential vapors, especially during heating.

-

Ventilation: The laboratory should be equipped with general ventilation that ensures a minimum of 6-12 air changes per hour.

-

Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear nitrile or neoprene gloves. Avoid latex gloves due to their poor chemical resistance. For prolonged handling or submersion, consult a glove compatibility chart. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

-

Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during transfers of large quantities of solutions or when handling the material under pressure or heat.

-

Skin and Body Protection: A flame-resistant lab coat is mandatory. Ensure the lab coat is fully buttoned and the sleeves are not rolled up. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. Do not wear shorts, skirts, or open-toed shoes in the laboratory.

-

Respiratory Protection: Not typically required when work is performed within a functional fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor cartridges would be necessary.

Safe Handling and Storage Protocols

Adherence to strict protocols is the foundation of safe laboratory practice. The causality behind these steps is to create a controlled environment that minimizes the risk of exposure and contamination.

General Handling Workflow

The following workflow is a self-validating system designed to ensure safety at each stage of handling.

Caption: Decision tree for chemical spill response.

-

Containment: Prevent the product from entering drains or waterways. [3]Cover drains if necessary. * Cleanup: Use non-sparking tools for collecting the spilled material. Ensure adequate ventilation during cleanup.

Disposal Considerations

All waste containing Methyl 2-(2,3-dimethylanilino)benzoate must be treated as hazardous waste.

-

Waste Containers: Dispose of contents and containers in accordance with local, regional, and national regulations at an approved waste disposal plant. [3]* Labeling: All waste containers must be clearly and accurately labeled with their contents.

-

Empty Containers: Do not reuse empty containers. They may retain product residue and should be disposed of in the same manner as the chemical waste.

Synthesis and Reactivity Insights

Understanding the reactivity of this compound provides context for its handling.

-

Synthesis: A common laboratory synthesis involves the esterification of 2-[(2,3-dimethylphenyl) amino]benzoic acid (mefenamic acid) using methanol and a strong acid catalyst like concentrated sulfuric acid, typically under reflux conditions for an extended period. [2]This process involves handling corrosive acids and flammable solvents, which carry their own significant risks.

-

Chemical Stability: The compound is expected to be stable under normal storage conditions. [7]* Hazardous Reactions: No specific hazardous reactions are documented, but as a general precaution, it should be kept away from strong oxidizing agents which could react with the aniline moiety. [7]* Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and carbon oxides (CO, CO₂). [7][8]

References

-

Hekserij.nl. Methyl benzoate Safety Data Sheet. [Link]

-

Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate. [Link]

-

Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. [Link]

-

PubChem. Methyl 2,3-dimethylbenzoate. [Link]

-

ScienceLab.com. (2005). Material Safety Data Sheet: Methyl benzoate. [Link]

-

PrepChem.com. Synthesis of 2-[(2,3-dimethylphenyl)amino]benzoic acid, methyl ester. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chemos.de [chemos.de]

- 5. Methyl 2,3-dimethylbenzoate | C10H12O2 | CID 27000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. Methyl 2-(methylamino)benzoate | 85-91-6 [chemicalbook.com]

Methodological & Application

Application Note: A Step-by-Step Protocol for the Ullmann Condensation Synthesis of Methyl 2-(2,3-dimethylanilino)benzoate

Introduction: The Modern Ullmann Condensation in Drug Discovery

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has been a fundamental tool for creating aryl-amine linkages for over a century.[2][3] Historically, the reaction was plagued by harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, which limited its scope and functional group tolerance.[4][5]

The "renaissance" of Ullmann chemistry began with the discovery that ancillary ligands can dramatically accelerate the reaction, allowing for milder conditions and significantly broader substrate scope.[3][6] This application note provides a detailed, optimized protocol for the synthesis of Methyl 2-(2,3-dimethylanilino)benzoate, an ester analog of the nonsteroidal anti-inflammatory drug (NSAID) Mefenamic Acid.[7][8] The protocol employs a copper(I) iodide catalyst in conjunction with an N,N-bidentate ligand, 1,10-phenanthroline, to achieve an efficient and reproducible synthesis. This guide is designed for researchers in organic synthesis and drug development, offering not just a procedure, but also the underlying rationale for each critical step.

Reaction Scheme & Mechanism

Scheme 1: Synthesis of Methyl 2-(2,3-dimethylanilino)benzoate

The reaction proceeds via a copper-catalyzed N-arylation, often referred to as a Goldberg reaction, a variant of the Ullmann condensation.[4] The currently accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle.[1][9]

-

Ligand Association: The ligand (1,10-phenanthroline) coordinates to the Cu(I) salt, increasing its solubility and reactivity.

-

Amine Coordination & Deprotonation: The aniline derivative coordinates to the copper center. The base (K₂CO₃) facilitates the deprotonation of the amine, forming a more nucleophilic copper-amide intermediate.

-

Oxidative Addition: The aryl halide (Methyl 2-bromobenzoate) undergoes oxidative addition to the Cu(I) complex, forming a transient Cu(III) intermediate. This is often the rate-determining step.[5]

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the Cu(III) species, yielding the desired product and regenerating the active Cu(I) catalyst to continue the cycle.[1]

Materials, Reagents, and Equipment

Proper preparation and handling of materials are critical for success. All reagents should be of high purity.

| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |

| Methyl 2-bromobenzoate | C₈H₇BrO₂ | 215.04 | 610-94-6 | 98% purity or higher.[10] |

| 2,3-Dimethylaniline | C₈H₁₁N | 121.18 | 87-59-2 | 99% purity or higher. |

| Copper(I) Iodide (CuI) | CuI | 190.45 | 7681-65-4 | Store under inert gas. |

| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | 66-71-7 | Anhydrous grade preferred. |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Finely powdered, dried in oven. |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous grade (<50 ppm H₂O). |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS grade for workup. |

| Hexanes | N/A | N/A | 110-54-3 | ACS grade for chromatography. |

| Anhydrous MgSO₄ or Na₂SO₄ | N/A | N/A | N/A | For drying organic layers. |

| Celite® / Diatomaceous Earth | N/A | N/A | 61790-53-2 | For filtration. |

Equipment:

-

Round-bottom flask (Schlenk flask recommended)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Inert gas line (Argon or Nitrogen) with bubbler

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Flash chromatography system

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to final product characterization.

Caption: Experimental workflow for the synthesis of Methyl 2-(2,3-dimethylanilino)benzoate.

Step-by-Step Experimental Protocol

Reaction Setup

-

Prepare Glassware: Ensure all glassware is oven-dried to remove residual moisture, which can hinder the reaction.

-

Assemble Apparatus: Assemble a 100 mL round-bottom flask (or Schlenk flask) with a magnetic stir bar and a reflux condenser.

-

Establish Inert Atmosphere: Connect the top of the condenser to an inert gas (Argon or Nitrogen) line equipped with an oil bubbler. Evacuate the flask and backfill with the inert gas three times to ensure the removal of oxygen. Maintaining an inert atmosphere is crucial as oxygen can oxidize the active Cu(I) catalyst to a less active Cu(II) state.

Reagent Addition

This sequence is designed to pre-form the catalytic complex before adding the reactants.

-

To the flask, add Methyl 2-bromobenzoate (1.0 eq, 2.15 g, 10.0 mmol) , Copper(I) Iodide (0.1 eq, 190 mg, 1.0 mmol) , 1,10-Phenanthroline (0.1 eq, 180 mg, 1.0 mmol) , and powdered Potassium Carbonate (2.0 eq, 2.76 g, 20.0 mmol) .

-

Under a positive flow of inert gas, add 2,3-Dimethylaniline (1.2 eq, 1.45 g, 12.0 mmol) via syringe.

-

Add anhydrous Toluene (40 mL) via cannula or syringe.

Causality Note: The base, potassium carbonate, is essential for deprotonating the aniline, generating the copper anilide intermediate which is the active nucleophile in the C-N bond formation step.[4] An excess of the aniline is used to ensure complete consumption of the limiting aryl bromide.

Reaction Execution and Monitoring

-

Heating: With vigorous stirring, lower the flask into a pre-heated heating mantle and bring the reaction mixture to reflux (approx. 110-115 °C).

-

Duration: Maintain the reaction at reflux for 18-24 hours.

-

Monitoring: Monitor the reaction progress using TLC (e.g., 10:1 Hexanes:EtOAc). Spot the reaction mixture against the starting Methyl 2-bromobenzoate. The reaction is complete upon the disappearance of the limiting starting material.

Workup Procedure

-

Cooling: Once complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Filtration: Dilute the dark mixture with Ethyl Acetate (50 mL). Filter the suspension through a pad of Celite® to remove the insoluble copper salts and potassium carbonate. Wash the filter cake with additional Ethyl Acetate (2 x 20 mL).

-